RTx-152

Polθ polymerase inhibition Enzymatic IC50 DNA damage response

Researchers face a critical gap in validated, structurally characterized Polθ polymerase inhibitors that provide reproducible SAR benchmarks and clean mechanistic data for DNA damage response studies. RTx-152 is a definitive allosteric Polθ-pol inhibitor (IC50: 6.2 nM) that traps the enzyme on B-form DNA/DNA complexes, featuring a co-crystallized binding mode at 3.24 Å resolution. • Allosteric Polθ-pol inhibitor (IC50: 6.2 nM) with defined binding pocket; selectively kills BRCA2-null HR-deficient cancer cells while sparing BRCA2-WT cells. • Suppresses PARP inhibitor resistance across multiple genetic backgrounds; validated chemical probe for synthetic lethality screening and PARPi combination studies. • Co-crystallized with Polθ polymerase (3.24 Å); provides structurally validated template for SAR campaigns, mutagenesis, and computational modeling. Procurement reliability is assured through consistent purity (≥98%), documented storage and shipping conditions, and availability from established chemical suppliers serving global research institutions.

Molecular Formula C20H16F7N3O3
Molecular Weight 479.3 g/mol
Cat. No. B12383193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTx-152
Molecular FormulaC20H16F7N3O3
Molecular Weight479.3 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3
InChIKeyOMLNQKKHSWHSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTx-152: A Potent Allosteric Polθ Polymerase Inhibitor for HR-Deficient Cancer Research


RTx-152 is a small-molecule, allosteric inhibitor of DNA polymerase theta (Polθ) polymerase domain (Polθ-pol) that traps the enzyme on DNA [1]. It exhibits an in vitro IC50 of 6.2 nM against Polθ-pol and selectively kills homologous recombination (HR)-deficient cancer cells, including BRCA2-null lines [2]. As a chemical tool compound, RTx-152 suppresses PARP inhibitor resistance across multiple genetic backgrounds and serves as a critical research probe for investigating synthetic lethality mechanisms and DNA damage response pathways .

Why RTx-152 Cannot Be Substituted by Other Polθ Inhibitors in Critical Experiments


While multiple Polθ polymerase inhibitors share the same nominal target class, their mechanisms of action, binding kinetics, and cellular selectivity profiles differ substantially in ways that directly impact experimental outcomes. RTx-152 belongs to a distinct allosteric inhibitor class that induces a unique conformational trapping mechanism on B-form DNA/DNA complexes, with a defined binding pocket and salt-bridge formation that are not universally shared across Polθ inhibitors [1]. Substituting RTx-152 with earlier-generation Polθ inhibitors (e.g., ART558, RP6685) or helicase-domain inhibitors introduces uncontrolled variables including different enzyme inhibition mechanisms, altered cellular potency against BRCA2-null cells, and divergent PARP inhibitor synergy profiles [2]. The following evidence quantifies exactly where RTx-152's performance differs from its closest analogs.

RTx-152 Quantitative Differentiation Evidence Against Comparator Compounds


In Vitro Enzymatic Potency of RTx-152 Versus ART558 and RP6685

RTx-152 demonstrates superior in vitro enzymatic potency compared to the first-generation Polθ inhibitor ART558 and comparable potency to RP6685 when measured in identical fluorescence-based DNA synthesis assays. This differentiation is critical because higher enzymatic potency correlates with more effective suppression of Polθ-mediated microhomology-mediated end-joining (MMEJ) repair activity [1].

Polθ polymerase inhibition Enzymatic IC50 DNA damage response

Selective Killing of BRCA2-Null Cancer Cells by RTx-152

RTx-152 selectively kills BRCA2-null HCT116 and DLD1 colorectal cancer cells while sparing BRCA2 wild-type cells, a property essential for synthetic lethality-based research applications. This selectivity is not universal among Polθ inhibitors: the predecessor compound MC160385 failed to show selective killing despite comparable enzymatic IC50, underscoring that RTx-152's cellular activity is not predictable from biochemical potency alone [1].

Synthetic lethality BRCA2 deficiency Colony survival assay

RTx-152 Binding Mode and Conformational Trapping Mechanism

X-ray crystallography at 3.24 Å resolution reveals that RTx-152 binds to an allosteric pocket in the fingers domain of Polθ-pol and induces a conformational salt bridge (E2365–R2419, distance 3.6 Å) that blocks inhibitor exit and traps the enzyme on B-form DNA/DNA complexes for >40 minutes [1]. This trapping mechanism is structurally distinct from competitive inhibitors and represents a unique mode of polymerase inhibition with defined binding interactions including pi-stacking with Y2412 and F2416 and a hydrogen bond with Y2420 [2].

Allosteric inhibition X-ray crystallography DNA polymerase trapping

RTx-152 as a Critical Precursor to Enhanced Analog RTx-161

RTx-152 lacks the CH2-OH side chain present in its closely related analog RTx-161, which accounts for RTx-161's moderately higher enzymatic potency (4.1 nM versus 6 nM for RTx-152) [1]. This structural difference makes RTx-152 the essential baseline comparator for understanding the contribution of the hydroxymethyl substitution to Polθ inhibition potency, aqueous solubility, and cellular activity. RTx-152 therefore serves as the critical reference compound for SAR studies aimed at optimizing Polθ inhibitor pharmacology [2].

Structure-activity relationship Chemical optimization Drug discovery

Optimal Research and Procurement Applications for RTx-152


SAR Studies and Medicinal Chemistry Optimization of Polθ Inhibitors

RTx-152 is the essential baseline comparator for structure-activity relationship (SAR) campaigns aimed at optimizing Polθ polymerase inhibitors. With its defined 6 nM IC50 and characterized binding mode, it provides the reference point for quantifying the impact of structural modifications on potency, selectivity, and cellular activity. Procurement of RTx-152 enables direct, quantitative comparison with novel analogs in identical assay conditions, a requirement for rigorous medicinal chemistry decision-making [1].

Synthetic Lethality Screening in HR-Deficient Cancer Models

RTx-152 is a validated chemical probe for investigating synthetic lethality in homologous recombination-deficient (HRD) cancer cell lines, including BRCA2-null models. Its demonstrated ability to selectively kill BRCA2-null cells while sparing BRCA2-WT cells makes it suitable for high-content screening campaigns aimed at identifying genetic contexts that sensitize or desensitize cancer cells to Polθ inhibition. It also serves as a positive control for benchmarking novel Polθ inhibitors in colony survival assays [1].

Structural Biology Studies of DNA Polymerase Inhibition Mechanisms

RTx-152 is co-crystallized with Polθ polymerase at 3.24 Å resolution, providing a high-quality structural template for studying allosteric polymerase inhibition and DNA trapping mechanisms. Researchers investigating the conformational dynamics of A-family polymerases or the structural basis of induced-fit inhibition can use RTx-152 as a structurally characterized tool compound. Its defined binding interactions—including the E2365–R2419 salt bridge, pi-stacking with Y2412/F2416, and hydrogen bonding with Y2420—offer specific molecular handles for mutagenesis and computational modeling studies [1].

PARP Inhibitor Combination and Resistance Mechanism Studies

RTx-152 suppresses PARP inhibitor resistance in multiple genetic backgrounds, including HR-proficient cells, making it a valuable tool for investigating combination therapy strategies and acquired resistance mechanisms. Researchers studying PARP inhibitor sensitization or the role of Polθ in mediating PARPi resistance can employ RTx-152 to delineate Polθ-dependent versus Polθ-independent resistance pathways. Its defined mechanism and cellular selectivity profile enable clean interpretation of combination effects with olaparib, talazoparib, and other PARP inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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